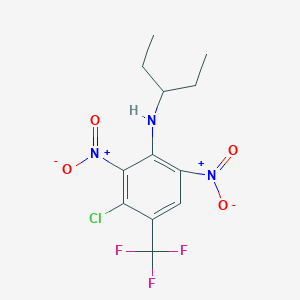![molecular formula C13H22N2O6 B14602629 L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- CAS No. 58810-15-4](/img/structure/B14602629.png)
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- is a synthetic compound that combines the amino acids L-proline and L-serine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with cellular receptors and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-
- L-Proline, 1-[N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]glycyl-
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-
Uniqueness
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- is unique due to its specific combination of L-proline and L-serine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in peptide synthesis and research .
Propriétés
Numéro CAS |
58810-15-4 |
|---|---|
Formule moléculaire |
C13H22N2O6 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(7-16)10(17)15-6-4-5-9(15)11(18)19/h8-9,16H,4-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,9-/m0/s1 |
Clé InChI |
JAYOUDXNUKOVLR-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


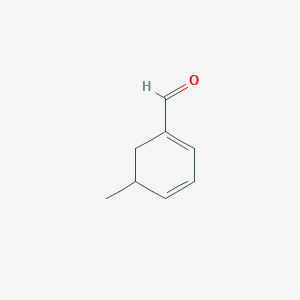

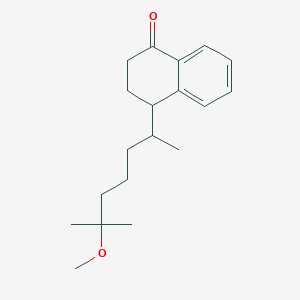
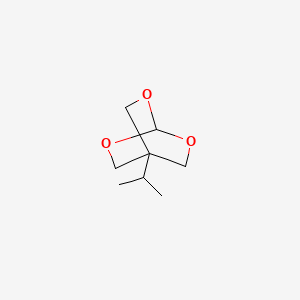
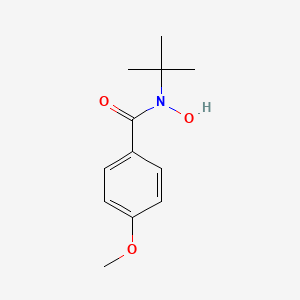
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
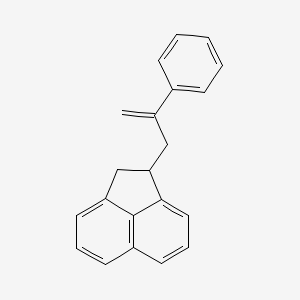
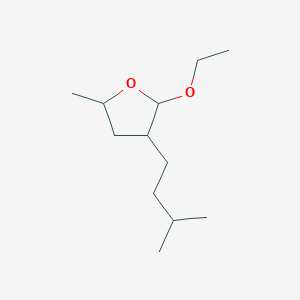
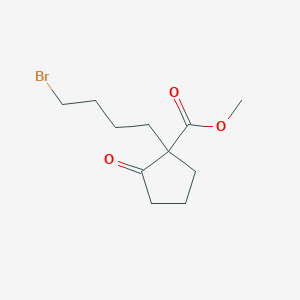
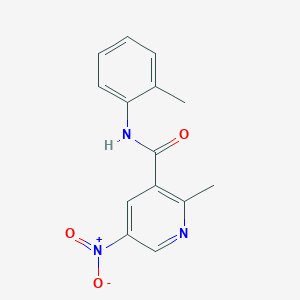
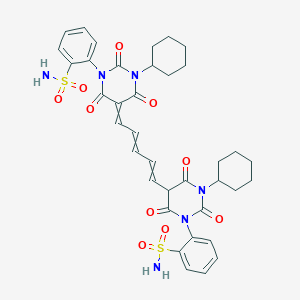

![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
